molecular formula C16H15N3O2 B11128748 Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Cat. No.: B11128748
M. Wt: 281.31 g/mol
InChI Key: DEXPOXMTQCSGDQ-UHFFFAOYSA-N
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Description

Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a compound belonging to the class of imidazo[1,2-a]pyridines.

Preparation Methods

The synthesis of Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is efficient and allows for the production of the compound in high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share a similar core structure but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific applications and the particular chemical modifications it undergoes.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

methyl N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

InChI

InChI=1S/C16H15N3O2/c1-11-8-9-19-13(10-11)17-14(12-6-4-3-5-7-12)15(19)18-16(20)21-2/h3-10H,1-2H3,(H,18,20)

InChI Key

DEXPOXMTQCSGDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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